
1-methoxy-4-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of a trifluoroethyl group and a methoxy group attached to a benzene ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethyl magnesium bromide in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to an ethyl group under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: this compound can be reduced to 1-ethyl-4-methoxybenzene.
Substitution: Products such as 4-methoxy-2-nitrobenzene, 4-methoxybenzenesulfonic acid, and 4-methoxy-2-chlorobenzene.
科学的研究の応用
1-methoxy-4-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-methoxy-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the trifluoroethyl group can interact with enzymes and receptors, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
類似化合物との比較
1-methoxy-4-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds such as:
1-(2,2,2-Trifluoroethyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(2,2,2-Trifluoroethyl)-4-chlorobenzene:
1-(2,2,2-Trifluoroethyl)-4-nitrobenzene:
特性
分子式 |
C9H9F3O |
|---|---|
分子量 |
190.16 g/mol |
IUPAC名 |
1-methoxy-4-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C9H9F3O/c1-13-8-4-2-7(3-5-8)6-9(10,11)12/h2-5H,6H2,1H3 |
InChIキー |
RCMJDIMTNJVPAN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


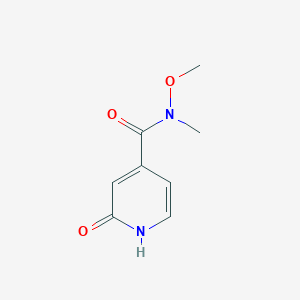
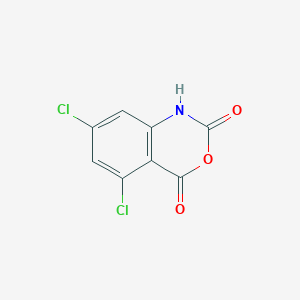
![Methyl 3-[6-(4-fluorophenyl)pyridin-3-yl]prop-2-enoate](/img/structure/B8680337.png)
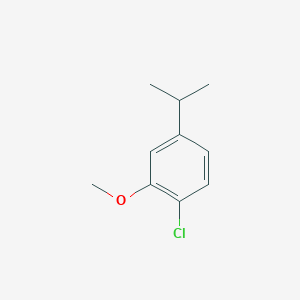

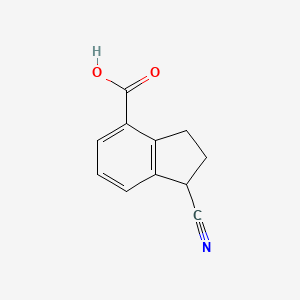
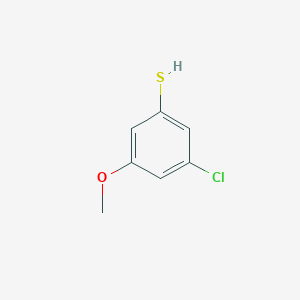

![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)
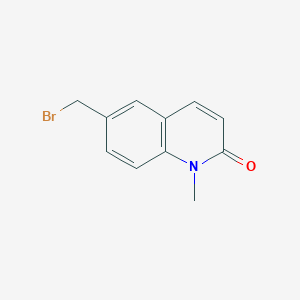
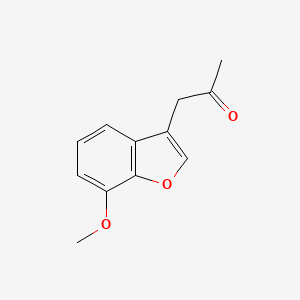
![4-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B8680412.png)

